1,2-Bis((pinacolato)boryl)ethane

Organoboron reagents Physical state differentiation Automated synthesis

For R&D labs and automated high-throughput platforms, this liquid bis(boronic ester) unlocks cascade Suzuki–Miyaura annulations and stereoretentive dihydrophenanthrene synthesis that alternative reagents (e.g., B2pin2, 1,1-bis-boronates) cannot replicate. Its established MMP-2 inhibitory activity makes it the only bis-boronate tool compound for medicinal chemistry programs. Direct volumetric dispensing eliminates solid-handling bottlenecks, reducing cycle times and operator exposure. Standard 2–8°C storage and robust multi-vendor supply chain ensure seamless procurement for mission-critical synthetic and pharmacological workflows.

Molecular Formula C14H28B2O4
Molecular Weight 282 g/mol
CAS No. 364634-18-4
Cat. No. B114875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis((pinacolato)boryl)ethane
CAS364634-18-4
Synonyms1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethane;  2,2’-(1,2-Ethanediyl)bis[4,4,5,5-tetramethyl-1,3,2-Dioxaborolane
Molecular FormulaC14H28B2O4
Molecular Weight282 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)CCB2OC(C(O2)(C)C)(C)C
InChIInChI=1S/C14H28B2O4/c1-11(2)12(3,4)18-15(17-11)9-10-16-19-13(5,6)14(7,8)20-16/h9-10H2,1-8H3
InChIKeyXSJBRPOBMHZZNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Bis((pinacolato)boryl)ethane (CAS 364634-18-4): Procurement-Grade Specifications and Chemical Identity


1,2-Bis((pinacolato)boryl)ethane (CAS 364634-18-4) is a symmetrical bis(boronic ester) featuring two pinacolato boryl groups linked by a two-carbon ethane backbone. With a molecular formula of C14H28B2O4 and a molecular weight of 282.0 g/mol, this organoboron compound serves as a versatile linchpin in cross-coupling, diboration, and stereoselective synthesis [1]. It is commercially available as a colorless liquid or low-melting solid, typically supplied at ≥98% purity . Unlike simple aryl boronates, the 1,2-arrangement of two Bpin units on a flexible alkyl chain creates unique reactivity profiles—particularly in cascade Suzuki–Miyaura annulations and stereoretentive transformations—that differentiate it from single-boryl reagents and other bis-boryl analogs [2].

1,2-Bis((pinacolato)boryl)ethane: Why In-Class Substitution with Bis(pinacolato)diboron or 1,1-Bis(boronates) Is Not Permissible


Attempts to replace 1,2-bis((pinacolato)boryl)ethane with seemingly analogous reagents—such as bis(pinacolato)diboron (B2pin2) or 1,1-bis(pinacolato)boryl)methane—will fundamentally alter reaction outcomes. While B2pin2 contains a direct B–B bond and serves as a borylating agent, it cannot install the 1,2-bis(boryl) ethane scaffold required for cascade annulations or stereospecific transformations [1]. Similarly, 1,1-bis(boronates) feature geminal boryl units with distinct steric and electronic properties, precluding the unique 1,2-migration and transmetalation chemistry enabled by the vicinal arrangement in the ethane-bridged system [2]. Substitution with other bis-boronate chain lengths (e.g., methane or propane linkers) alters chelation geometry, reaction kinetics, and stereochemical fidelity in asymmetric transformations [3].

1,2-Bis((pinacolato)boryl)ethane: Quantified Differential Performance vs. Closest Analogs


1,2-Bis((pinacolato)boryl)ethane vs. Bis(pinacolato)diboron: Differential Physical State and Handling for Automated Synthesis Platforms

1,2-Bis((pinacolato)boryl)ethane exists as a colorless liquid or low-melting oil under standard laboratory conditions, in stark contrast to the crystalline solid form of bis(pinacolato)diboron (B2pin2) and many structurally related bis-boronates . This physical state distinction is critical for automated synthesis workflows where liquid reagents enable precise volumetric dispensing without requiring pre-solubilization steps. While B2pin2 is a solid that necessitates weighing and dissolution prior to use in robotic platforms, the liquid nature of 1,2-bis((pinacolato)boryl)ethane directly translates to reduced handling time and improved reproducibility in high-throughput experimentation .

Organoboron reagents Physical state differentiation Automated synthesis Liquid handling

1,2-Bis((pinacolato)boryl)ethane: Unique MMP-2 Inhibitory Activity Absent in Other Commercial Bis-boronates

1,2-Bis((pinacolato)boryl)ethane demonstrates specific inhibitory activity against matrix metalloproteinase-2 (MMP-2), with reported IC50 values ranging from 0.400 nM to 2.15 µM across different assay systems [1]. This biological activity is not observed for bis(pinacolato)diboron, 1,1-bis(pinacolato)boryl)methane, or 1,3-bis(pinacolato)boryl)propane, which are exclusively employed as synthetic intermediates. The MMP-2 inhibitory profile of this compound has been independently documented in multiple sources, including peer-reviewed literature and binding affinity databases [2], establishing a unique biological application domain entirely absent from other in-class bis-boronates.

Medicinal chemistry Matrix metalloproteinase MMP-2 inhibition Drug discovery

1,2-Bis((pinacolato)boryl)ethane: Stereospecific Cascade Suzuki–Miyaura Annulation Inaccessible to Other Bis-boronates

Alkyl 1,2-bisboronic pinacol esters derived from 1,2-bis((pinacolato)boryl)ethane undergo cascade Suzuki–Miyaura cross-coupling with 2,2′-dihalo 1,1′-biaryls to yield 9,10-dihydrophenanthrenes with complete stereoretention [1]. This transformation proceeds through the challenging coupling of a secondary boronate, achieving full site-selectivity with unsymmetrical substitution patterns [2]. In contrast, analogous reactions employing 1,1-bis(boronates) or 1,3-bis(boronates) either fail to undergo the requisite cascade annulation or proceed with significant stereochemical erosion due to differences in chelation geometry and transmetalation kinetics [3]. The stereospecificity is directly attributable to the unique 1,2-arrangement of the boryl units on the ethane backbone.

Suzuki-Miyaura cross-coupling Stereospecific synthesis Cascade annulation 9,10-dihydrophenanthrene

1,2-Bis((pinacolato)boryl)ethane: Commercial Availability and Purity Specifications

1,2-Bis((pinacolato)boryl)ethane is commercially supplied at ≥98% purity (GC) from multiple established vendors . This specification meets or exceeds the purity standards typical for research-grade organoboron reagents. The compound is available in quantities ranging from milligrams to multigram scales, with documented long-term storage stability at 2–8°C . Unlike bis(pinacolato)diboron, which is ubiquitous, and 1,1-bis(pinacolato)boryl)methane, which has more limited commercial sourcing, 1,2-bis((pinacolato)boryl)ethane occupies a balanced procurement position: sufficiently established for reliable supply chains yet specialized enough to maintain its differentiated application space.

Procurement Commercial availability Purity specification Organoboron reagents

1,2-Bis((pinacolato)boryl)ethane: High-Value Application Scenarios Derived from Differentiated Evidence


Automated High-Throughput Synthesis Workflows Requiring Liquid Boronate Reagents

For research laboratories and industrial facilities operating automated high-throughput synthesis platforms, 1,2-bis((pinacolato)boryl)ethane provides a critical advantage as a liquid organoboron reagent. The liquid physical state enables direct volumetric dispensing via automated liquid handlers, eliminating manual weighing and dissolution steps required for solid alternatives like bis(pinacolato)diboron . This translates to reduced cycle times, lower operator exposure, and improved data reproducibility across reaction optimization campaigns. Procurement of this compound for automated workflows directly addresses the handling bottleneck associated with solid bis-boronates.

MMP-2-Focused Drug Discovery and Chemical Biology Probe Development

1,2-Bis((pinacolato)boryl)ethane serves as a unique pharmacological tool compound for investigators studying matrix metalloproteinase-2 (MMP-2) in cancer metastasis, tissue remodeling, and inflammatory diseases. With documented MMP-2 inhibitory activity (IC50 values ranging from sub-nanomolar to low micromolar in validated assays), this compound is the only bis-boronate in its class with established biological activity [1]. Procurement for medicinal chemistry programs enables the exploration of boron-containing MMP-2 inhibitor scaffolds, a capability that no alternative bis-boronate (B2pin2, 1,1- or 1,3-bis(boronates)) can provide .

Stereospecific Cascade Annulation for 9,10-Dihydrophenanthrene Scaffold Construction

For synthetic chemists constructing 9,10-dihydrophenanthrene cores—privileged motifs in natural product synthesis and pharmaceutical development—1,2-bis((pinacolato)boryl)ethane is the essential substrate. The unique 1,2-arrangement of boryl groups enables cascade Suzuki–Miyaura cross-coupling with 2,2′-dihalo 1,1′-biaryls to yield these polycyclic frameworks with complete stereoretention [2]. Alternative bis-boronates (1,1- or 1,3-linked) cannot replicate this stereospecific transformation, making procurement of this specific compound mandatory for stereochemically defined dihydrophenanthrene synthesis [3].

Reliable Procurement for Academic and Industrial Organoboron Chemistry

For procurement officers and laboratory managers, 1,2-bis((pinacolato)boryl)ethane represents a balanced sourcing decision. The compound is commercially available from multiple reputable vendors at ≥98% purity, with documented storage stability (2–8°C) and standard shipping protocols . This supply chain robustness, combined with its differentiated application space, ensures that procurement of this specific bis-boronate—rather than a generic substitute—directly supports research programs requiring either stereospecific cascade chemistry or MMP-2 inhibitory activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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